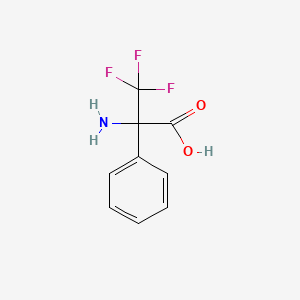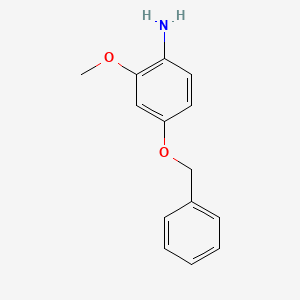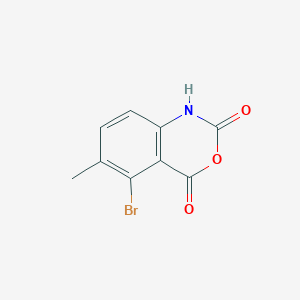
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
説明
3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol (TPMPMO) is a phenolic compound found in a variety of plants and herbs. It is an important component of the flavonoid family, and is gaining increasing attention from the scientific community due to its ability to interact with a variety of biological systems.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, also known as 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol:
Glucosylation Reactions
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is widely used in glucosylation reactions. This compound serves as a glucosyl donor in the synthesis of various glucosides, which are important in the study of carbohydrate chemistry and biochemistry .
Synthesis of α-Glucopyranosyl Chloride
This compound is crucial for the preparation of α-glucopyranosyl chloride. α-Glucopyranosyl chloride is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates, which are essential for studying cell-cell interactions and signaling pathways .
Preparation of 1-C-α-D-Glucopyranosyl Derivatives
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used to synthesize 1-C-α-D-glucopyranosyl derivatives. These derivatives are valuable in the development of glycomimetics and glycosylation inhibitors, which have potential therapeutic applications .
Organic Synthesis
In organic synthesis, this compound is employed as a protecting group for hydroxyl functionalities. The benzyl groups can be selectively removed under mild conditions, making it a versatile tool for the synthesis of complex organic molecules .
Carbohydrate-Based Drug Development
The compound is used in the development of carbohydrate-based drugs. By modifying the glucopyranose structure, researchers can create novel therapeutic agents that target specific biological pathways, such as those involved in cancer and infectious diseases .
Synthesis of Glycosyl Donors and Acceptors
This compound is also used in the synthesis of glycosyl donors and acceptors, which are essential for the construction of oligosaccharides and glycoconjugates. These molecules are important for studying the structure and function of glycans in biological systems .
Biochemical Research
In biochemical research, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used to investigate the roles of carbohydrates in biological processes. This includes studying enzyme-substrate interactions, metabolic pathways, and the effects of glycosylation on protein function .
Sigma-Aldrich MilliporeSigma ChemicalBook GoldBio Sigma-Aldrich : MilliporeSigma
作用機序
Target of Action
2,3,4,6-Tetra-O-benzyl-D-glucopyranose, also known as 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol, is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target but is used to prepare other compounds that may have specific targets.
Mode of Action
This compound is used in the synthesis of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . In the process of glucosidation, it can be condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside to give corresponding β-glucosides .
Result of Action
The main result of the action of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is the production of other compounds through glucosylation reactions . These compounds can then be used in further reactions or in the production of pharmaceuticals.
Action Environment
The action of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is influenced by the conditions of the reaction it is involved in. Factors such as temperature, pH, and the presence of other reagents can all impact the efficiency and outcome of the reactions .
特性
IUPAC Name |
3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863326 | |
| Record name | 2,3,4,6-Tetra-O-benzylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-D-glucopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



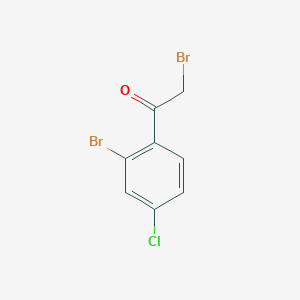
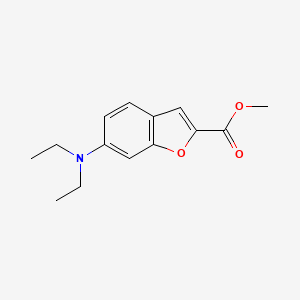


![Bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3039682.png)





